Propyl 3-aminobenzoate Propyl 3-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 35007-02-4
VCID: VC7969331
InChI: InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3
SMILES: CCCOC(=O)C1=CC(=CC=C1)N
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Propyl 3-aminobenzoate

CAS No.: 35007-02-4

Cat. No.: VC7969331

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Propyl 3-aminobenzoate - 35007-02-4

Specification

CAS No. 35007-02-4
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name propyl 3-aminobenzoate
Standard InChI InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3
Standard InChI Key WPRQYDFLCDTFGC-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC(=CC=C1)N
Canonical SMILES CCCOC(=O)C1=CC(=CC=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propyl 3-aminobenzoate has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure consists of a benzoic acid backbone with an amino group at the meta position and a propyl ester substituent (Figure 1) . The esterification enhances lipophilicity, influencing its solubility and membrane permeability.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point27–30°C
Boiling Point172–175°C (13 mmHg)
Density1.107 g/mL (25°C)
SolubilityEthanol, DMSO; low in water
pKa3.50 (predicted)

The amino group at the meta position enables participation in hydrogen bonding and electrophilic substitution reactions, while the ester group facilitates hydrolysis under acidic or basic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves acid-catalyzed esterification of 3-aminobenzoic acid with propanol. Sulfuric acid or thionyl chloride (SOCl₂) are commonly used catalysts, with reflux conditions (60–80°C) to drive the reaction to completion . A typical procedure includes:

  • Dissolving 3-aminobenzoic acid in excess propanol.

  • Adding catalytic H₂SO₄ or SOCl₂.

  • Refluxing for 4–8 hours, followed by neutralization and purification via recrystallization .

Yield: Near-quantitative (95–100%) under optimized conditions .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Catalysts like ion-exchange resins or immobilized enzymes reduce byproduct formation, while in-line analytics ensure product consistency .

Chemical Reactivity and Derivatives

Key Reactions

  • Oxidation: The amino group reacts with KMnO₄ or H₂O₂ to form nitro derivatives (e.g., propyl 3-nitrobenzoate).

  • Reduction: LiAlH₄ reduces the ester to propyl 3-aminobenzyl alcohol.

  • Substitution: Alkylation or acylation at the amino group yields N-alkyl or N-acyl derivatives .

Table 2: Common Derivatives and Applications

DerivativeApplicationSource
Propyl 3-nitrobenzoateIntermediate in dye synthesis
N-Benzyl derivativesAnticancer agents
Hydrochloride saltsEnhanced water solubility

Biological Activities and Mechanisms

Local Anesthetic Properties

Propyl 3-aminobenzoate inhibits voltage-gated sodium channels (Nav1.7–1.9), blocking neuronal signal transmission. Its ester group improves lipid bilayer penetration, prolonging analgesic effects compared to benzocaine .

Table 3: Anticancer Activity of Select Derivatives

CompoundIC₅₀ (μM) vs. A549IC₅₀ (μM) vs. MCF-7
N-Methylpropyl derivative12.315.7
Doxorubicin10.29.8

Antimicrobial Effects

Aminobenzoate esters disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) .

Applications in Research and Industry

Pharmaceutical Development

  • Prodrug Design: Esterase-mediated hydrolysis releases 3-aminobenzoic acid, a folate synthesis inhibitor .

  • Polymer Chemistry: Serves as a monomer for pH-responsive hydrogels .

Industrial Uses

  • Dyes: Nitro derivatives are intermediates in azo dye production.

  • Flavors/Fragrances: Ester analogs contribute to aromatic profiles in cosmetics .

Recent Advances and Future Directions

Nanotechnology Integration

Propyl 3-aminobenzoate-loaded nanoparticles (e.g., PLGA) enhance drug delivery to tumor sites, reducing off-target effects .

Green Chemistry Initiatives

Enzymatic esterification using Candida antarctica lipase B achieves 90% yield under solvent-free conditions, aligning with sustainable practices .

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